H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H
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Overview
Description
The compound “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H” is a synthetic peptide composed of various amino acids. This peptide is designed for specific biochemical and industrial applications due to its unique sequence and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The process involves:
- Loading the resin with the first amino acid.
- Sequential addition of protected amino acids.
- Cleavage and deprotection of the peptide.
- Purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
This peptide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of bioadhesives and hydrogels for biomedical applications.
Mechanism of Action
The peptide exerts its effects through specific interactions with molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the peptide’s sequence and the target molecule. For example, peptides with cell-penetrating sequences can facilitate the delivery of therapeutic agents into cells.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-DL-Ile-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H
- H-Gly-DL-Val-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which imparts unique biochemical properties. The presence of multiple lysine residues enhances its solubility and interaction with negatively charged molecules. The sequence also allows for the formation of secondary structures, such as alpha-helices and beta-sheets, which are crucial for its biological activity.
Properties
IUPAC Name |
acetic acid;6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-78(10)103(153-99(155)71-132)121(175)135-73-101(157)139-86(49-25-34-58-125)110(164)152-97(69-82-43-19-15-20-44-82)119(173)150-94(66-75(4)5)117(171)145-90(53-29-38-62-129)113(167)142-87(50-26-35-59-126)109(163)137-79(11)105(159)141-88(51-27-36-60-127)112(166)143-91(54-30-39-63-130)114(168)151-96(68-81-41-17-14-18-42-81)107(161)134-72-100(156)138-85(48-24-33-57-124)108(162)136-80(12)106(160)147-98(70-83-45-21-16-22-46-83)120(174)154-102(77(8)9)122(176)146-92(55-31-40-64-131)115(169)148-95(67-76(6)7)118(172)149-93(65-74(2)3)116(170)144-89(52-28-37-61-128)111(165)140-84(104(133)158)47-23-32-56-123;1-2(3)4/h14-22,41-46,74-80,84-98,102-103H,13,23-40,47-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,175)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,170)(H,145,171)(H,146,176)(H,147,160)(H,148,169)(H,149,172)(H,150,173)(H,151,168)(H,152,164)(H,153,155)(H,154,174);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZGDCWKMPDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H214N32O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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